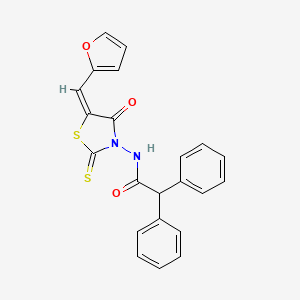

(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H16N2O3S2 and its molecular weight is 420.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound, also known as “N-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide”, primarily targets the phosphoinositide 3-kinases (PI3Ks) , particularly PI3Kgamma . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound acts as a selective, ATP-competitive PI3Kgamma inhibitor . It binds to the catalytic and allosteric sites of PI3Kgamma, inhibiting its enzyme activity . The acidic NH group on the thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part of the molecule play crucial roles in binding to PI3K and contribute to class IB PI3K selectivity .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting PI3Kgamma, the compound disrupts this pathway, leading to potential anti-cancer effects .

Result of Action

The inhibition of PI3Kgamma by this compound can lead to the suppression of cell growth and proliferation, potentially exerting anti-cancer effects . For instance, it has shown potent activities against HepG2 (a liver cancer cell line), A549 (a lung cancer cell line), MCF-7 (a breast cancer cell line), and HCT116 (a colon cancer cell line) .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the electrolyte pH and substrate concentration can affect the electrocatalytic conversion of similar furan compounds . .

Actividad Biológica

The compound (E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide represents a novel class of thiazolidinone derivatives. Its unique structural features, including a furan moiety and thioxothiazolidin core, suggest significant potential in various biological applications. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₁₇H₁₅N₃O₃S₂

- Molecular Weight : 373.45 g/mol

- CAS Number : 301692-18-2

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential therapeutic applications. Below are key findings regarding its biological effects:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. Specifically:

- The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness comparable to standard antibiotics .

- A study found that derivatives of thiazolidinones effectively inhibited biofilm formation, a critical factor in chronic infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several cell lines:

- In vitro studies revealed moderate to strong antiproliferative effects against human leukemia cell lines, with specific derivatives showing enhanced cytotoxicity .

- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and DNA fragmentation assays confirmed its cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been noted:

- Preliminary investigations indicated that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Kučerová-Chlupáčová et al. (2020) | Identified as potent aldose reductase inhibitors | Enzyme inhibition assays |

| Antimicrobial Study (2020) | Effective against multiple bacterial strains | MIC determination against Gram-positive and Gram-negative bacteria |

| Anticancer Study (2009) | Induced apoptosis in leukemia cells | MTT assay, Flow cytometry |

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The thiazolidinone framework interacts with various enzymes, potentially inhibiting their activity.

- Cytotoxicity Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways.

- Antimicrobial Action : Its structure enables penetration into bacterial cells, disrupting vital processes.

Aplicaciones Científicas De Investigación

(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide is a thiazolidinone derivative with potential in biological applications. Its structure includes a furan moiety and a thioxothiazolidin core.

Biological Activities

This compound has demonstrated promising antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity:

- This compound shows antibacterial activity against Gram-positive and Gram-negative bacteria, with effectiveness comparable to standard antibiotics.

- It can inhibit biofilm formation, which is important in treating chronic infections.

Anticancer Activity:

- Thiazolidinone derivatives have exhibited cytotoxic effects against multiple cancer cell lines, including breast, liver, and gastric cancers.

- These derivatives can inhibit cell proliferation with IC50 values in the micromolar range.

Other Activities:

- Thiazolidinone derivatives may inhibit key enzymes involved in bacterial cell wall synthesis.

- The presence of furan rings may enhance membrane permeability, leading to cell lysis.

- Some derivatives induce programmed cell death through mitochondrial pathways.

Related Compounds

Other thiazolidinone derivatives and their applications:

- Thiazolidinone analogs Analogs tested by Hendawy and colleagues demonstrated strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .

- (E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide This compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Research indicates that compounds containing the furan ring can inhibit the growth of Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL.

- Thiazolidinone derivatives These have demonstrated antifungal activity, showing effective inhibition against various fungal strains at concentrations comparable to standard antifungal agents.

Case Studies

- Antibacterial Efficacy Study : Furan-thiazolidinone derivatives were evaluated against clinical isolates of Escherichia coli, showing a higher antibacterial effect compared to traditional antibiotics like streptomycin.

- Anticancer Activity Assessment : In vitro studies on MDA-MB-231 cells showed that specific thiazolidinone derivatives led to significant reductions in cell viability, suggesting potential as anticancer agents.

Propiedades

IUPAC Name |

N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S2/c25-20(19(15-8-3-1-4-9-15)16-10-5-2-6-11-16)23-24-21(26)18(29-22(24)28)14-17-12-7-13-27-17/h1-14,19H,(H,23,25)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHQBDKWTSGDRT-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)C(=CC4=CC=CO4)SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.